N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide
Description
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide (IUPAC name) is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-fluorophenyl group at position 4 and a furan-2-carboxamide moiety at position 2. This compound has garnered attention due to its structural similarity to synthetic opioids, particularly para-fluorofuranyl fentanyl (N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide), a controlled substance with potent μ-opioid receptor activity . The absence of the piperidine-phenethyl pharmacophore in the target compound distinguishes it from fentanyl analogs, suggesting divergent pharmacological profiles.
Properties
Molecular Formula |
C13H8FN3O3 |
|---|---|
Molecular Weight |
273.22 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C13H8FN3O3/c14-9-5-3-8(4-6-9)11-12(17-20-16-11)15-13(18)10-2-1-7-19-10/h1-7H,(H,15,17,18) |
InChI Key |
SNMUIVPWNMPKFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)F |
solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the oxadiazole intermediate with furan-2-carboxylic acid using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide. For example:
- In vitro Studies : A study evaluated the compound's cytotoxic effects against several cancer cell lines, including human colon adenocarcinoma (CXF HT-29) and breast cancer (MAXF 401). The compound exhibited moderate activity with an IC50 value around 92.4 µM against a panel of 11 cancer cell lines .
- Derivative Development : Derivatives of this compound have shown enhanced activity. One derivative demonstrated significantly greater antitumor activity with IC50 values as low as 2.76 µM against ovarian adenocarcinoma cells (OVXF 899) .
Neuropharmacological Potential
The neuropharmacological applications of oxadiazole compounds are also noteworthy:
- Relaxin System Modulation : Research indicates that compounds similar to this compound can act as antagonists in the relaxin-3/RXFP3 system, which is implicated in stress responses and appetite control . This interaction suggests potential therapeutic uses in treating stress-related disorders.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Structural Analogues in Insect Growth Regulators
Compounds sharing the furan-2-carboxamide moiety, such as N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) and N-[5-(cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4) (), demonstrate the impact of heterocycle substitution on bioactivity. These derivatives, synthesized in 70–89% yields, were designed as insect growth regulators. Key differences include:
- Heterocycle Geometry : The 1,3,4-oxadiazole ring in a4/a5 offers greater conformational flexibility compared to the rigid 1,2,5-oxadiazole in the target compound.
Table 1: Insect Growth Regulator Analogs
Fentanyl-Related Derivatives
The target compound shares structural motifs with para-fluorofuranyl fentanyl , a Schedule I controlled substance (). Critical distinctions include:
- Pharmacophore : Para-fluorofuranyl fentanyl contains a piperidine-phenethyl group essential for μ-opioid receptor binding, absent in the target compound.
- Bioactivity : Para-fluorofuranyl fentanyl exhibits opioid effects (e.g., analgesia, respiratory depression), whereas the target compound’s activity remains uncharacterized but likely divergent due to structural differences .
Table 2: Opioid Analog Comparison
| Compound | Core Structure | Key Substituents | Regulatory Status |
|---|---|---|---|
| Target Compound | 1,2,5-oxadiazole | 4-fluorophenyl, furan-2-carboxamide | Not scheduled* |
| Para-fluorofuranyl fentanyl | Piperidine | Phenethyl, 4-fluorophenyl | Schedule I (US) |
Heterocyclic Nitro and Fluoro Derivatives
ANAZF (1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-), a nitro-substituted furazan (), highlights the role of electron-withdrawing groups:
- Nitro Group : Enhances reactivity and instability compared to the target compound’s fluorine substituent, which improves metabolic stability and lipophilicity.
Complex Furopyridine Derivatives
A furo[2,3-b]pyridine derivative () with a 1,2,4-oxadiazol-3-yl group and trifluoroethylamino side chain demonstrates how extended aromatic systems and fluorinated groups influence pharmacokinetics:
- Trifluoroethylamino Group: Increases metabolic resistance and blood-brain barrier permeability relative to the target compound’s simpler structure.
Biological Activity
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 255.23 g/mol. The structure incorporates a furan ring and an oxadiazole moiety, which are known to contribute to its biological activity through various mechanisms.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of oxadiazole derivatives, including this compound.
In Vitro Studies
- Cytotoxicity : The compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported in the micromolar range, indicating significant potency compared to standard chemotherapy agents like doxorubicin .
- Mechanism of Action : The mechanism by which this compound induces apoptosis in cancer cells involves the upregulation of p53 protein levels and activation of caspase pathways. This suggests that it may trigger programmed cell death through mitochondrial pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
Evaluation Methods
- Minimum Inhibitory Concentration (MIC) : Studies have indicated that the compound exhibits potent antimicrobial effects with MIC values as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong bactericidal activity .
- Biofilm Inhibition : The compound also demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .
Case Studies and Research Findings
Research into oxadiazole derivatives has highlighted their versatility in drug design:
- Structural Modifications : Variations in substituents on the oxadiazole ring have been shown to affect biological activity significantly. Compounds with halogen substitutions generally exhibited enhanced lipophilicity and biological interactions .
- Synergistic Effects : In combination studies with existing antibiotics like Ciprofloxacin, this compound displayed synergistic effects that could lead to improved therapeutic outcomes against resistant strains .
Q & A
Basic: What synthetic routes are established for N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of oxadiazole-containing compounds typically involves cyclization reactions. For example, 1,2,5-oxadiazole derivatives can be synthesized via nitrile oxide cycloaddition or condensation of hydroxylamine derivatives with carbonyl compounds. In one protocol, a precursor nitro compound is reduced using SnCl₂ in acetic acid, followed by cyclization under acidic conditions (e.g., acetic anhydride) to form the oxadiazole ring . Key factors affecting yield include:
- Catalyst choice : SnCl₂ is critical for nitro group reduction.
- Temperature : Heating at 348 K for 8 hours ensures complete cyclization.
- Solvent system : Acetic acid promotes both reduction and cyclization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
